![molecular formula C25H23N5O5 B2727403 8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886901-58-2](/img/no-structure.png)
8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H23N5O5 and its molecular weight is 473.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
Research has focused on the synthesis and evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, exploring their structural properties and potential as ligands for various receptors. For example, Zagórska et al. (2009) synthesized a series of derivatives evaluating their potency as 5-HT(1A) receptor ligands, highlighting their potential anxiolytic-like and antidepressant-like activities in preclinical studies (Zagórska et al., 2009). This research demonstrates the compound's relevance in the design of new molecules with potential therapeutic applications.
Receptor Affinity and Pharmacological Evaluation
Further studies have expanded on the receptor affinity and pharmacological potential of these derivatives. For instance, Zagórska et al. (2015) investigated novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, evaluating their affinity for serotoninergic and dopaminergic receptors, which suggested potential applications as antidepressants and anxiolytics (Zagórska et al., 2015).
Potential Antidepressant Agents
Another aspect of research has been the development of derivatives as potential antidepressant agents. Zagórska et al. (2016) synthesized and evaluated 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives, identifying compounds that exhibited potential antidepressant and anxiolytic effects in preliminary pharmacological studies (Zagórska et al., 2016).
Spectral and Photophysical Properties
Research into the spectral and photophysical properties of imidazo[1,2-a]purine derivatives has also been conducted. For example, Wenska et al. (2004) studied the spectral and photophysical properties of derivatives related to acyclovir, providing insights into their behavior in various solvents and under different pH conditions, which could inform their use in medicinal chemistry (Wenska et al., 2004).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 2,5-dimethoxybenzaldehyde with methyl isocyanide to form the corresponding imine, which is then reacted with 2-oxopropylamine to form the imidazopyridine intermediate. This intermediate is then cyclized with phenyl isocyanate to form the final product.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "methyl isocyanide", "2-oxopropylamine", "phenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethoxybenzaldehyde with methyl isocyanide in the presence of a Lewis acid catalyst to form the corresponding imine intermediate.", "Step 2: Reaction of the imine intermediate with 2-oxopropylamine in the presence of a base to form the imidazopyridine intermediate.", "Step 3: Cyclization of the imidazopyridine intermediate with phenyl isocyanate in the presence of a base to form the final product." ] } | |
CAS RN |
886901-58-2 |
Molecular Formula |
C25H23N5O5 |
Molecular Weight |
473.489 |
IUPAC Name |
6-(2,5-dimethoxyphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O5/c1-15(31)13-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-19(16-8-6-5-7-9-16)30(24)18-12-17(34-3)10-11-20(18)35-4/h5-12,14H,13H2,1-4H3 |
InChI Key |
PRZPJLXTCSJURU-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2727321.png)

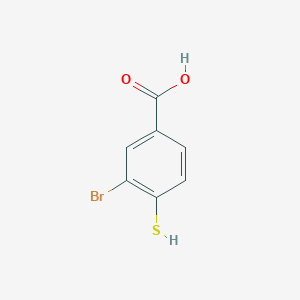

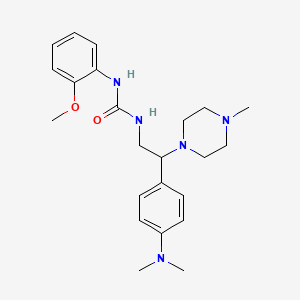
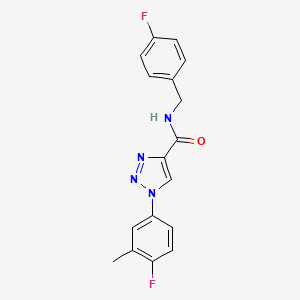
![1-[[7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2727330.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2727331.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2727335.png)
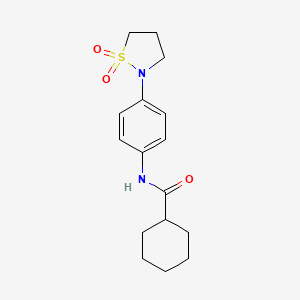
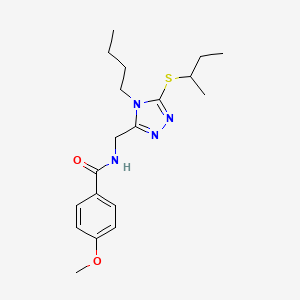

![N-(4-ethylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2727343.png)